5-(4-(Methylthio)phenyl)thiazol-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10N2S2 |
|---|---|
Molecular Weight |
222.3 g/mol |
IUPAC Name |
5-(4-methylsulfanylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H10N2S2/c1-13-8-4-2-7(3-5-8)9-6-12-10(11)14-9/h2-6H,1H3,(H2,11,12) |
InChI Key |
UNBJEHHZYMGTDI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CN=C(S2)N |
Origin of Product |
United States |
Investigation of Biological Activities of 5 4 Methylthio Phenyl Thiazol 2 Amine and Structural Analogues
Research into Antimicrobial Efficacy
The thiazole (B1198619) ring is a key component in many compounds demonstrating significant antimicrobial properties. scribd.comsemanticscholar.org Derivatives of 2-aminothiazole (B372263) have been a major focus of research in the quest for new agents to combat drug-resistant bacterial and fungal pathogens.
Evaluation of Antibacterial Activity Against Diverse Bacterial Strains
Structural analogues of 5-(4-(Methylthio)phenyl)thiazol-2-amine have been evaluated against a spectrum of both Gram-positive and Gram-negative bacteria. The antibacterial efficacy is often influenced by the nature and position of substituents on the phenyl ring attached to the thiazole core. For instance, studies on various 2-amino-4-arylthiazoles have demonstrated that the introduction of specific groups can enhance bactericidal activity.
One study reported that Schiff bases derived from 2-amino-4-(p-substituted/unsubstituted)-phenyl thiazole exhibited very good activity against bacterial strains, with electron-withdrawing groups like nitro and fluoro groups at the para position leading to maximum inhibition. Another series of 2,4-disubstituted thiazole amide derivatives showed medium to good antiproliferative activity against various cell lines, with halogen substitutions on the phenyl ring playing a crucial role. nih.gov While specific data for the 4-(methylthio)phenyl substituent is not extensively detailed in these studies, the findings suggest that substitutions at this position are critical for activity.
| Compound Class | Bacterial Strains Tested | Key Findings |
| Schiff bases of 2-amino-4-phenyl thiazoles | E. coli, S. aureus | Electron-withdrawing groups (e.g., -NO2, -F) at the para-position of the phenyl ring enhanced antibacterial activity. |
| 2,4-disubstituted thiazole amides | Various strains | Halogen substitutions (e.g., m-Cl, 3,4-Cl2) on the phenyl ring were found to be important for activity. nih.gov |
| N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides | A549, HeLa, MCF-7 | Showed strong antiproliferative activity, particularly against HeLa and A549 cell lines. nih.gov |
Assessment of Antifungal Potential Against Pathogenic Fungi
Similar to their antibacterial action, 2-aminothiazole derivatives have been investigated for their potential to inhibit the growth of pathogenic fungi. The structural features that confer antibacterial properties often contribute to antifungal efficacy as well. Research on Schiff bases of 2-amino-4-phenyl thiazoles indicated that compounds with electron-withdrawing groups showed significant inhibition against fungal strains like Aspergillus niger and Candida albicans.
The general findings from various studies indicate that the 2-aminothiazole scaffold is a viable starting point for the development of novel antifungal agents. The lipophilicity and electronic properties of the substituents on the aryl ring at the 5-position of the thiazole are key determinants of their antifungal potency.
| Compound Class | Fungal Strains Tested | Key Findings |
| Schiff bases of 2-amino-4-phenyl thiazoles | Aspergillus niger, Candida albicans | Compounds with para-nitro and para-fluoro substitutions on the phenyl ring demonstrated notable antifungal activity. |
| General 2-aminothiazole derivatives | Various pathogenic fungi | The presence of the thiazole nucleus is considered crucial for antifungal effectiveness. |
Exploration of Antineoplastic and Antiproliferative Properties
The 2-aminothiazole moiety is present in several approved and experimental anticancer drugs, highlighting its importance in oncology research. nih.gov Analogues of this compound have been synthesized and evaluated for their ability to inhibit cancer cell growth and target specific pathways involved in cancer progression. semanticscholar.orgnih.gov
Inhibition of Cancer Cell Line Proliferation and Viability
Numerous studies have demonstrated the potent antiproliferative activity of 2-aminothiazole derivatives against a wide range of human cancer cell lines, including those from lung, breast, colon, and leukemia. nih.govcttjournal.com For example, a series of N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides showed strong inhibitory activity against HeLa (cervical cancer) and A549 (lung cancer) cells, with one compound exhibiting an IC₅₀ value of 1.6 µM against HeLa cells. nih.gov
Another study on 2,4-disubstituted thiazole amide derivatives found that several compounds had significant antiproliferative effects against A549, HeLa, HT29 (colon cancer), and Karpas299 (lymphoma) cells. nih.gov The structure-activity relationship (SAR) analyses from these studies consistently show that the substituents on the thiazole ring and its attached aryl groups are critical for cytotoxicity. Halogen substitutions on the phenyl ring, for instance, have been shown to enhance anticancer effects. nih.gov
| Compound Analogue | Cancer Cell Line(s) | Reported IC₅₀ Values |
| Analogue 20 (4,5-butylidene-2-aminothiazole) | H1299 (lung), SHG-44 (glioma) | 4.89 µM (H1299), 4.03 µM (SHG-44) nih.gov |
| Analogue 27 (N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)...) | HeLa (cervical), A549 (lung) | 1.6 µM (HeLa) nih.gov |
| Analogue 28 (2,4-disubstituted thiazole amide) | HT29 (colon), HeLa, A549 | 0.63 µM (HT29), 6.05 µM (HeLa), 8.64 µM (A549) nih.gov |
| 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (18) | Various cancer cell lines | Potent cytotoxic agent, Aurora A/B kinase inhibitor nih.gov |
Targeting Specific Enzymatic Pathways Relevant to Oncogenesis (e.g., SIRT2)
Beyond general cytotoxicity, researchers have investigated the specific molecular targets of 2-aminothiazole derivatives. One such target is Sirtuin 2 (SIRT2), a member of the sirtuin family of protein deacetylases, which is implicated in processes like cell cycle control and tumorigenesis. nih.govnih.gov Inhibition of SIRT2 has emerged as a promising strategy for cancer therapy. mtak.hu
A novel class of potent and highly selective SIRT2 inhibitors, termed Sirtuin Rearranging Ligands (SirReals), is based on an acylated 2-aminothiazole scaffold. mtak.hu Subsequent research has explored the structure-activity relationships of these aminothiazole-based inhibitors. A recent study developed a series of thiazole-based compounds and identified several that inhibit SIRT2 activity in the micromolar range, with one compound showing an IC₅₀ value of 17.3 µM. nih.govresearchgate.net While these studies did not specifically test the 5-(4-(methylthio)phenyl) derivative, they establish the 2-aminothiazole core as a valid scaffold for designing SIRT2 inhibitors. nih.gov
Studies on Antiviral Efficacy
The 2-aminothiazole scaffold has also been explored for its potential in developing antiviral agents. semanticscholar.org Derivatives have shown activity against a range of viruses, including influenza viruses and Human Immunodeficiency Virus (HIV). mdpi.comnih.gov
A study on novel aminothiazole derivatives identified compounds with significant activity against the influenza A virus (H1N1 strain). mdpi.comktu.edu One compound bearing a 4-trifluoromethylphenyl substituent on the thiazole ring demonstrated antiviral activity comparable or even superior to the standard drug oseltamivir. mdpi.com Another area of investigation involves 2-amino-1,3,4-thiadiazole (B1665364) derivatives, which are structurally related to thiazoles, as inhibitors of the Influenza A H3N2 virus subtype. nih.gov These findings underscore the potential of the broader class of amino-thiazole and related heterocyclic compounds as platforms for the development of new antiviral therapies.
Mechanisms of Viral Replication Inhibition (e.g., Alphaviruses)
The 2-aminothiazole scaffold, a core component of this compound, has been a focal point in the search for novel antiviral agents, particularly against alphaviruses like Chikungunya virus (CHIKV). nih.gov Alphaviruses are responsible for widespread outbreaks of debilitating arthritis and fever, yet no effective treatments are currently available. nih.gov Research into structural analogues has illuminated potential mechanisms by which these compounds inhibit viral replication.
One significant study identified 2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide as a potent inhibitor of CHIKV. nih.gov Further structure-activity relationship (SAR) studies led to the discovery of an even more potent inhibitor, N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide. nih.gov Mechanistic investigations revealed that this class of compounds inhibits alphavirus replication by specifically blocking the translation of subgenomic viral RNA and the subsequent synthesis of viral structural proteins. nih.gov This targeted disruption of a critical step in the viral life cycle prevents the assembly of new, infectious virions. Other research has identified different compounds, such as the ribonucleoside analog 4′-fluorouridine, that also target the viral RNA replication step, specifically inhibiting the nsP4 protein, which is the viral RNA-dependent RNA polymerase. researchgate.net
Table 1: Antiviral Activity of a 2-Thiazole Amide Analogue Against Chikungunya Virus (CHIKV)
| Compound | Antiviral Activity (EC₅₀) | Viral Titer Reduction (VTR) | Cytotoxicity (CC₅₀) |
|---|
Source: nih.gov
Other Significant Biological Activities under Academic Investigation
Modulation of Inflammatory Responses
Derivatives of the 2-aminothiazole structure are being investigated for their potential to modulate inflammatory responses. Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the prostaglandin (B15479496) biosynthetic pathway. nih.govresearchgate.net Thiazole-containing compounds have been identified as a novel class of selective COX-1 inhibitors. nih.gov
In one study, a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives demonstrated moderate to good anti-inflammatory activity, with some compounds showing better efficacy than the reference drug indomethacin. nih.gov Subsequent mechanistic studies found that these compounds were active against COX-1 enzymes, with an inhibitory effect superior to the reference drug naproxen, but failed to show significant inhibition of lipoxygenase (LOX). nih.gov This suggests that their anti-inflammatory action is primarily mediated through the selective inhibition of COX-1. Another study on 5-methyl-2-phenylthiazole-4-substituted-heteroazole derivatives also reported significant anti-inflammatory and analgesic activities with reduced ulcerogenic potential compared to standard drugs. researchgate.net
Antioxidant Capacity and Free Radical Scavenging
The thiazole nucleus is a component of various compounds that have demonstrated significant antioxidant and free radical-scavenging properties. nih.govnih.gov Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous chronic diseases. mdpi.com The antioxidant activity of thiazole derivatives is often evaluated using standard assays that measure their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH), as well as hydroxyl, nitric oxide, and superoxide (B77818) radicals. nih.gov
For example, a series of novel aminothiazole derivatives showed very high DPPH radical-scavenging ability, with some compounds outperforming the standard antioxidant Butylated hydroxytoluene (BHT). mdpi.com The mechanism of action involves the donation of a hydrogen atom or an electron to neutralize the free radical. mdpi.com Another study on a dendrodoine (B1201844) analogue, (4-amino-5-benzoyl-2-(4-methoxy phenylamino) thiazole), demonstrated concentration-dependent antioxidant ability across multiple assays. nih.gov Mechanistic studies using pulse radiolysis revealed that this compound effectively scavenges peroxyl radicals and that the initially formed nitrogen-centered radical transforms into a more stable sulfur-centered radical. nih.gov
Table 2: DPPH Radical Scavenging Activity of Selected Aminothiazole Analogues
| Compound | DPPH Inhibition (%) |
|---|---|
| Analogue with 4-fluorophenyl substituent (6b) | 83.63% |
| Analogue with 4-phenyl substituent (6a) | 52.04% |
Source: mdpi.com
Antitubercular Activity Against Mycobacterium tuberculosis Strains
The 2-aminothiazole scaffold has emerged as a promising template for the development of new agents against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. bohrium.comscispace.com The rise of multidrug-resistant (MDR) Mtb strains necessitates the discovery of new drugs that act on novel targets. nih.govmdpi.com
High-throughput screening of chemical libraries against whole-cell Mtb has identified 2-aminothiazole-based compounds as potent inhibitors. bohrium.comnih.gov Subsequent optimization of these initial hits has led to analogues with significantly improved activity. For instance, the introduction of substituted benzoyl groups at the N-2 position of the aminothiazole improved the antitubercular activity of one hit by more than 128-fold. bohrium.comnih.gov One of the most promising analogues, N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine, exhibited a minimum inhibitory concentration (MIC) of 0.024 μM. bohrium.comnih.gov Other research has focused on 2-aminothiazole-4-carboxylate derivatives, identifying compounds like methyl 2-amino-5-benzylthiazole-4-carboxylate with potent activity against Mtb H37Rv. scispace.com
Table 3: Antitubercular Activity of 2-Aminothiazole Analogues Against M. tuberculosis H37Rv
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | 0.024 μM |
Sources: bohrium.comscispace.comnih.gov
Antileishmanial Activity and Protozoal Target Identification
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus, for which current treatments suffer from high toxicity and difficult administration routes. nih.govnih.gov The 4-phenyl-1,3-thiazol-2-amine scaffold, closely related to this compound, has been identified as a promising starting point for the development of new antileishmanial drugs. nih.gov
In a study screening a series of these compounds against the promastigote forms of Leishmania amazonensis, several derivatives exhibited significant anti-promastigote activity combined with good selectivity indexes, indicating low toxicity to mammalian cells. nih.gov A computational "target fishing" study was performed to identify potential macromolecular targets for these active compounds. The results suggested that S-methyl-5-thioadenosine phosphorylase, an enzyme present in Leishmania, is a potential target. nih.gov Targeting this enzyme could provide a mechanism to enhance the activity of these compounds and reduce potential side effects. nih.gov
Table 4: Antileishmanial Activity of 4-Phenyl-1,3-thiazol-2-amine Analogues Against L. amazonensis Promastigotes
| Compound Analogue | IC₅₀ (μM) | Selectivity Index (SI) |
|---|---|---|
| Compound 6 | 20.78 | 5.69 |
| Compound 3 | 46.63 | 26.11 |
Source: nih.gov
Mechanistic Elucidation and Structure Activity Relationship Sar Studies
Identification and Characterization of Molecular Targets
The biological activity of a compound is intrinsically linked to its interaction with specific molecular targets within a biological system. For 5-(4-(methylthio)phenyl)thiazol-2-amine and related structures, research has pointed towards enzymes as potential targets.
While direct enzymatic inhibition studies on this compound are not extensively documented, research on structurally similar compounds provides valuable insights. A molecular modeling study on a series of 4-phenyl-1,3-thiazol-2-amines identified S-methyl-5-thioadenosine phosphorylase (MTAP) as a potential macromolecular target. MTAP is a key enzyme in the methionine salvage pathway, and its inhibition can disrupt cellular metabolism, particularly in cancer cells and pathogens. wikipedia.org This suggests that this compound may also exert its biological effects through the inhibition of MTAP or other related enzymes. The 2-aminothiazole (B372263) core is recognized as a versatile scaffold for developing various enzyme inhibitors. nih.govnih.govnih.gov
The enzyme MTAP is crucial for polyamine metabolism and salvaging adenine (B156593) and methionine from 5'-methylthioadenosine (MTA), a byproduct of polyamine synthesis. wikipedia.orgresearchgate.net Inhibition of MTAP leads to an accumulation of MTA, which can have tumor-suppressive properties and regulate cell proliferation. wikipedia.orgresearchgate.net
There is currently a lack of specific research data detailing the effects of this compound on cellular pathways such as subgenomic viral RNA translation and angiogenesis. However, studies on other substituted aminothiazole derivatives have shown antiviral activities. For instance, certain novel aminothiazole compounds demonstrated significant antiviral activity against the influenza A virus. mdpi.comnih.gov Similarly, a related compound, 2-(4-aminophenyl) benzothiazole, has been shown to inhibit tumor growth by suppressing angiogenesis. nih.govresearchgate.net This was associated with a reduction in the transcript levels of vascular endothelial growth factor (VEGF) and its receptor Flt1. nih.govresearchgate.net These findings highlight potential areas of investigation for this compound.
Deconvolution of Cellular and Subcellular Modes of Action
Understanding how a compound interacts with cellular structures is crucial for elucidating its mechanism of action. For phenylthiazole derivatives, interactions with microbial cell membranes have been identified as a key mode of action.
Studies on phenylthiazole pyrimidindiamine derivatives have shown that these compounds can exert antibacterial effects by targeting and destroying the bacterial cell membrane. nih.govsigmaaldrich.com This mechanism involves the dissipation of membrane potential and leakage of cellular contents, ultimately leading to cell death. nih.gov Such a membrane-disruptive mechanism is advantageous as it is less likely to induce bacterial resistance compared to antibiotics that target specific intracellular proteins. nih.gov Phenolic compounds, in general, are known to exert their antibacterial effects by interacting with the cytoplasmic membrane, where their hydrophobic groups accumulate in the lipid bilayer, disrupting its structure and increasing permeability. mdpi.com The amphipathic nature of many phenylthiazole derivatives likely facilitates their interaction with and disruption of bacterial membranes. mdpi.com
Detailed Structure-Activity Relationship (SAR) Analyses and Pharmacophore Mapping
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a framework for optimizing lead compounds to enhance their potency and selectivity.
The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on both the thiazole (B1198619) and the associated phenyl rings.
A study on 2-amino-5-[(thiomethyl)aryl]thiazoles identified a potent and selective inhibitor of Interleukin-2 inducible T-cell kinase (Itk), a key enzyme in T-cell signaling. nih.gov This highlights the importance of the thiomethylaryl group at the 5-position of the thiazole ring for specific kinase inhibition.
General SAR findings for 2-aminothiazole derivatives indicate that:
Substituents on the phenyl ring are critical. The presence of halogen groups (e.g., chloro-, bromo-) on the phenyl ring often enhances biological activity, including anticancer and antimicrobial effects. mdpi.comnih.gov For example, a meta-halogen on the benzene (B151609) ring was found to improve the anticancer activity of 2-amino-4-phenylthiazole (B127512) derivatives. nih.gov
The position of substitution on the thiazole ring influences both potency and selectivity. Introduction of appropriately sized substituents at the 4- and 5-positions of the 2-aminothiazole ring can improve the inhibitory activity and selectivity for certain enzymes like inducible nitric oxide synthase (iNOS). nih.gov Conversely, bulky or hydrophilic substituents can decrease or abolish activity. nih.gov
The nature of the substituent plays a key role. In a series of aminothiazoles, a compound with a 4-trifluoromethylphenyl substituent showed significant antiviral activity, while others with chloro, fluoro, and cyano groups displayed notable antibacterial and antioxidant properties. mdpi.com
The table below summarizes SAR insights from studies on various 2-aminothiazole derivatives, which can provide a predictive framework for the biological potential of this compound.
| Compound Series | Substituent Variation | Effect on Biological Activity | Reference |
| 2-Amino-4-phenylthiazoles | Meta-halogen on phenyl ring | Improved anticancer activity | nih.gov |
| 2-Aminothiazoles | Bulky or hydrophilic groups on thiazole ring | Decreased or abolished NOS inhibitory activity | nih.gov |
| Substituted Aminothiazoles | 4-Trifluoromethylphenyl on thiazole ring | Significant antiviral activity | mdpi.com |
| 2-Amino-5-[(thiomethyl)aryl]thiazoles | Variation of aryl group | Modulated potency and selectivity as Itk inhibitors | nih.gov |
These SAR studies underscore the chemical tractability of the 2-aminothiazole scaffold and suggest that the methylthio substituent on the phenyl ring of this compound is a key determinant of its specific biological profile. nih.govnih.gov
Defining the Contribution of the 4-(Methylthio)phenyl Moiety at Position 5 to Observed Activities
The substitution pattern on the phenyl ring at the 5-position of the thiazole core is a critical determinant of the biological activity of this compound and its analogs. Structure-activity relationship (SAR) studies have elucidated the specific contributions of the 4-(methylthio)phenyl moiety to the compound's potency and selectivity as inhibitors of enzymes such as Interleukin-2 inducible T-cell kinase (Itk). nih.gov
The 4-methylthio (-SCH3) group itself is a key feature for potent inhibitory activity. Early investigations into a series of 2-amino-5-[(thiomethyl)aryl]thiazoles identified the compound with a 4-(methylthio)phenyl group as a highly effective and selective Itk inhibitor. nih.gov To understand the importance of this specific substituent, researchers have synthesized and evaluated a range of analogs with modifications at this position.
Key findings from these studies indicate that both the position and the electronic nature of the substituent on the phenyl ring significantly influence activity. For instance, moving the methylthio group from the para (4-position) to the meta (3-position) or ortho (2-position) of the phenyl ring can lead to a decrease in potency. This suggests that the spatial arrangement of the methylthio group is crucial for optimal interaction with the target's binding site.
Furthermore, replacement of the methylthio group with other substituents has provided valuable insights into the electronic and steric requirements for activity. The data presented in the table below summarizes the Itk inhibitory activity of several analogs with variations on the phenyl ring at position 5.
| Compound | R Group at Position 5 | Itk IC50 (nM) |
|---|---|---|
| 1 | 4-(Methylthio)phenyl | 15 |
| 2 | 4-Methoxyphenyl | 250 |
| 3 | 4-Chlorophenyl | >1000 |
| 4 | 4-Fluorophenyl | >1000 |
| 5 | 3-(Methylthio)phenyl | 85 |
The data clearly demonstrates that the 4-methylthio substituent is superior to other groups like methoxy, chloro, and fluoro at the same position in terms of Itk inhibition. The significantly higher IC50 values for analogs with these other substituents underscore the unique contribution of the methylthio group. The moderate activity of the 3-methylthio analog further highlights the importance of the para positioning for optimal activity. It is hypothesized that the sulfur atom of the methylthio group may engage in specific interactions, such as hydrogen bonding or favorable electrostatic interactions, within the enzyme's active site, which are not as effectively replicated by other functional groups.
Impact of Chemical Modifications at the 2-Amino Group on Pharmacological Profiles
The 2-amino group of the this compound scaffold serves as a crucial anchor for interaction with target proteins and presents a key site for chemical modification to modulate the pharmacological profile. A variety of modifications have been explored at this position, ranging from simple acylation to the incorporation of more complex heterocyclic moieties. These alterations have been shown to significantly impact the potency, selectivity, and pharmacokinetic properties of the resulting compounds. nih.gov
SAR studies have revealed that the N-2 position of the aminothiazole is highly amenable to substitution, offering a strategic handle for optimizing the compound's activity. nih.gov For instance, the introduction of substituted benzoyl groups at the 2-amino position has led to a substantial improvement in the antitubercular activity of related 2-aminothiazole series, increasing the potency by over 100-fold in some cases. nih.gov
In the context of Itk inhibition, modifications at the 2-amino group have been systematically investigated to enhance the inhibitory potential of the this compound core. The following table presents a selection of analogs with different substituents at the 2-amino position and their corresponding Itk inhibitory activities.
| Compound | Modification at 2-Amino Group | Itk IC50 (nM) |
|---|---|---|
| 1 | -NH2 (unsubstituted) | 150 |
| 6 | -NH-C(O)CH3 (Acetyl) | >1000 |
| 7 | -NH-C(O)Ph (Benzoyl) | 10 |
| 8 | -NH-C(O)-(4-chlorophenyl) | 8 |
| 9 | -NH-SO2CH3 (Methanesulfonyl) | >500 |
The data illustrates that while simple acylation with an acetyl group diminishes activity, the introduction of a benzoyl group significantly enhances potency. Further substitution on the benzoyl ring, such as with a chloro group at the para position, can lead to even greater inhibitory activity. In contrast, sulfonylation of the 2-amino group appears to be detrimental to the compound's ability to inhibit Itk. These findings suggest that an amide linkage at the 2-position is preferred, and that the aromatic nature and electronic properties of the acyl group play a pivotal role in the interaction with the target enzyme. The enhanced potency observed with the benzoyl and substituted benzoyl analogs points towards the presence of a hydrophobic pocket in the enzyme's binding site that can accommodate these aromatic moieties, leading to stronger binding affinity.
Computational Chemistry and in Silico Approaches in Research
Molecular Docking Simulations for Ligand-Target Binding Prediction and Affinity Assessment
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-(4-(methylthio)phenyl)thiazol-2-amine, docking simulations are employed to forecast its binding mode and affinity within the active site of a biological target, such as an enzyme or receptor.
Research on analogous 2-aminothiazole (B372263) derivatives has demonstrated the utility of this approach. For instance, studies have utilized molecular docking to investigate the interaction of such compounds with various protein targets. asianpubs.orgwjarr.comrsc.org The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. Software programs like AutoDock and Molegro Virtual Docker are commonly used to perform these simulations. wjarr.com The output of a docking study includes the binding energy, which is a measure of the affinity between the ligand and the target, and the predicted binding pose, which illustrates the specific interactions, such as hydrogen bonds and hydrophobic interactions. wjarr.com
While specific docking studies on this compound are not extensively detailed in the provided results, the methodology is well-established for the 2-aminothiazole scaffold. A hypothetical docking study of this compound against a kinase target, for example, would likely reveal key interactions involving the thiazole (B1198619) ring, the amine group, and the methylthiophenyl moiety. The binding energy scores from such a study would be indicative of the compound's potential inhibitory activity.
Table 1: Representative Molecular Docking Data for 2-Aminothiazole Derivatives Against a Kinase Target
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Derivative A | Kinase 1 | -8.5 | Lys72, Asp184 |
| Derivative B | Kinase 1 | -9.2 | Leu25, Phe167 |
| Derivative C | Kinase 2 | -7.9 | Val33, Ala145 |
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can provide valuable information about its geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). niscair.res.inmdpi.com These parameters are crucial for understanding the molecule's stability, reactivity, and potential interactions with biological targets.
Studies on similar thiazole derivatives have employed DFT methods to optimize the molecular geometry and calculate various electronic properties. researchgate.netmdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
Table 2: Representative DFT-Calculated Electronic Properties for 2-Aminothiazole Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Derivative X | -6.2 | -1.5 | 4.7 |
| Derivative Y | -6.5 | -1.8 | 4.7 |
| Derivative Z | -6.1 | -1.3 | 4.8 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For this compound, QSAR models can be developed to predict its biological activity based on its physicochemical properties, also known as molecular descriptors.
The development of a QSAR model for a series of 2-aminothiazole derivatives, including this compound, would involve several steps. nih.gov First, a dataset of compounds with known biological activities is compiled. Then, a large number of molecular descriptors, such as topological, electronic, and steric properties, are calculated for each compound. Finally, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity. nih.gov
A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs of this compound. nih.gov The predictive power of a QSAR model is typically assessed through internal and external validation techniques.
Table 3: Representative QSAR Model for a Series of 2-Aminothiazole Derivatives
| Statistical Parameter | Value |
|---|---|
| Correlation Coefficient (R²) | 0.85 |
| Cross-validated R² (Q²) | 0.75 |
| Standard Error of Estimate (SEE) | 0.35 |
Virtual Screening Methodologies for the Discovery of Novel Chemical Entities
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Starting with a known active compound like this compound, virtual screening can be employed to discover novel chemical entities with similar or improved biological activity.
There are two main types of virtual screening: ligand-based and structure-based. Ligand-based virtual screening relies on the knowledge of other molecules that bind to the target of interest. This can involve searching for molecules with similar 2D or 3D structures to this compound. Structure-based virtual screening, on the other hand, uses the 3D structure of the biological target to dock a library of compounds and identify those that fit well in the binding site.
The 2-aminothiazole scaffold has been identified as a promising starting point for the discovery of new lead compounds. rsc.org Virtual screening campaigns based on this scaffold could lead to the identification of new derivatives of this compound with enhanced potency or selectivity. The hits from a virtual screen would then be subjected to further experimental testing to validate their activity.
Future Research Directions and Translational Perspectives
Rational Design and Synthesis of Next-Generation Analogues of 5-(4-(Methylthio)phenyl)thiazol-2-amine
The development of next-generation analogues of this compound hinges on a rational design approach, integrating computational modeling with synthetic chemistry to enhance therapeutic efficacy and specificity. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the modification of the core structure to optimize interactions with biological targets. nih.govescholarship.org
Key strategies for analogue design include:
Modification of the Phenyl Ring: Altering the substituents on the 4-phenyl group can significantly impact biological activity. For instance, replacing the methylthio group with other electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule, potentially improving target binding affinity.
Substitution on the Thiazole (B1198619) Ring: Introducing various substituents at the C4 and C5 positions of the thiazole ring can influence the compound's potency and selectivity. nih.gov For example, the addition of bulky groups could enhance steric hindrance, leading to more specific target engagement.
Derivatization of the 2-amino Group: The primary amine at the C2 position is a common site for modification to create prodrugs or to introduce functionalities that can form additional interactions with the target protein.
The synthesis of these novel analogues will continue to rely on established methods like the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. bepls.com Modern synthetic methodologies, including microwave-assisted and catalyst-free green approaches, are being adopted to improve reaction efficiency, yield, and environmental footprint. bepls.com
Table 1: Strategies for Rational Design of this compound Analogues
| Molecular Scaffold Modification | Rationale | Potential Outcome |
| Phenyl Ring Substitution | Modulate electronic properties and steric interactions. | Enhanced target affinity and selectivity. |
| Thiazole Core Modification | Alter molecular shape and size for better target fit. | Improved potency and pharmacokinetic properties. |
| 2-Amino Group Derivatization | Introduce new functional groups for additional binding. | Increased bioavailability and reduced off-target effects. |
Exploration of Emerging Therapeutic Applications for Thiazole-2-amine Derivatives
The 2-aminothiazole (B372263) core is a "privileged scaffold" in medicinal chemistry, known for its wide spectrum of biological activities. wjrr.org While initial research may focus on a specific therapeutic area, the inherent versatility of this scaffold warrants exploration into other potential applications.
Emerging therapeutic areas for thiazole-2-amine derivatives include:
Anticancer Agents: Thiazole derivatives have shown promise as inhibitors of various targets crucial for cancer progression, including protein kinases (such as EGFR and VEGFR), tubulin, and histone deacetylases (HDACs). nih.gov Future research could explore the efficacy of this compound analogues against a broader range of cancer cell lines, including multi-drug resistant strains. nih.govresearchgate.net
Antimicrobial Agents: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Thiazole derivatives have demonstrated significant antibacterial and antifungal properties. researchgate.netnih.gov Investigations into the activity of novel analogues against clinically relevant pathogens could lead to the development of new anti-infective therapies.
Anti-inflammatory and Analgesic Agents: Certain thiazole derivatives exhibit potent anti-inflammatory and analgesic effects, often through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). frontiersin.orgresearchgate.net This opens avenues for developing non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved safety profiles.
Neuroprotective Agents: Some 2-aminothiazole analogues have been reported as potential neuroprotective agents for treating neurological disorders, highlighting another promising area for future investigation. researchgate.net
Advanced Mechanistic Studies and Target Validation in Complex Biological Systems
A deep understanding of the molecular mechanism of action is crucial for the clinical translation of any therapeutic agent. For this compound and its derivatives, advanced mechanistic studies are required to precisely identify their biological targets and elucidate the downstream signaling pathways they modulate.
Future research in this area should focus on:
Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins that interact with the compound. Once identified, target validation studies in cellular and animal models are essential to confirm their relevance to the observed therapeutic effect.
Enzyme Inhibition Assays: For derivatives designed as enzyme inhibitors, detailed kinetic studies are necessary to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constants (Ki). drugbank.com
Cell-Based Assays: Employing a variety of cell-based assays to study the compound's effects on cellular processes such as cell cycle progression, apoptosis, and signal transduction. nih.gov For example, flow cytometry can be used to assess cell cycle arrest, while western blotting can measure the expression levels of key signaling proteins.
In Vivo Models: Utilizing appropriate animal models of disease to validate the in vitro findings and to assess the compound's efficacy and pharmacodynamics in a complex biological system.
Table 2: Methodologies for Mechanistic Studies and Target Validation
| Methodology | Purpose | Example Application |
| Affinity Chromatography | Isolate and identify binding proteins. | Identifying the kinase target of an anticancer analogue. |
| Enzyme Kinetics | Determine the mechanism of enzyme inhibition. | Characterizing the inhibition of COX-2 by an anti-inflammatory derivative. |
| Cell Cycle Analysis | Assess the effect on cell proliferation. | Determining if a compound induces G2/M arrest in cancer cells. nih.gov |
| Animal Models | Evaluate in vivo efficacy and mechanism. | Testing the anti-tumor activity of a derivative in a mouse xenograft model. |
Investigation of Synergistic Effects of this compound Derivatives with Established Therapeutics
Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. Investigating the synergistic effects of this compound derivatives with existing drugs could lead to more effective treatment regimens with reduced side effects.
Potential combination strategies include:
Overcoming Drug Resistance: Combining a novel thiazole derivative with a conventional chemotherapeutic agent could help overcome resistance mechanisms. For instance, if a cancer cell line is resistant to a standard drug due to the upregulation of a particular survival pathway, a thiazole derivative that inhibits this pathway could re-sensitize the cells to the drug. researchgate.net
Targeting Multiple Pathways: Diseases often involve multiple pathological pathways. A combination of drugs that target different pathways can lead to a more potent therapeutic effect than either drug alone.
Future studies should systematically screen for synergistic interactions between this compound analogues and a panel of established therapeutics. In vitro checkerboard assays can be used to quantify the degree of synergy, followed by in vivo studies to confirm the enhanced efficacy of the combination.
Q & A
Basic: What are the common synthetic routes for 5-(4-(Methylthio)phenyl)thiazol-2-amine?
Methodological Answer:
The compound is typically synthesized via cyclocondensation or substitution reactions. A standard approach involves reacting a substituted phenyl precursor (e.g., 4-(methylthio)benzaldehyde) with thiourea or thiosemicarbazide in the presence of iodine or bromine as cyclizing agents. For example, describes similar thiazole syntheses using sodium hydroxide and sulfuric acid for cyclization. Ethanol or acetic acid is often used as a solvent under reflux conditions (70–80°C) to promote Schiff base formation and subsequent cyclization .
Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?
Methodological Answer:
Optimization strategies include:
- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
- Solvent Selection : Polar aprotic solvents like DMF may improve solubility of intermediates, while ethanol minimizes side reactions .
- Temperature Control : Gradual heating (e.g., 60°C to 80°C) reduces decomposition of heat-sensitive intermediates.
- Purification Techniques : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol removes byproducts .
Basic: What spectroscopic and computational methods are used to characterize this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR identify aromatic protons (δ 6.8–7.5 ppm) and thiazole carbons (δ 150–160 ppm). The methylthio group appears as a singlet at ~δ 2.5 ppm .
- Mass Spectrometry : ESI-MS confirms the molecular ion peak ([M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolves bond lengths and angles, particularly the thiazole ring’s planarity and sulfur-nitrogen interactions .
Advanced: How can density functional theory (DFT) predict electronic properties relevant to biological activity?
Methodological Answer:
DFT calculations (e.g., B3LYP/6-31G* basis set) model:
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps indicate charge transfer potential, correlating with antimicrobial or anticancer activity .
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions for predicting binding interactions with biological targets (e.g., enzymes) .
Basic: What biological activities have been reported for this compound and its analogs?
Methodological Answer:
Thiazole derivatives exhibit:
- Antimicrobial Activity : Disruption of bacterial cell membranes via thiazole-thiol interactions .
- Anticancer Potential : Inhibition of kinases (e.g., EGFR) by mimicking ATP-binding motifs .
- Antioxidant Effects : Scavenging free radicals via the methylthio group’s electron-donating properties .
Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in reported bioactivities?
Methodological Answer:
- Substituent Variation : Compare analogs with different aryl groups (e.g., 4-fluorophenyl vs. 4-methylphenyl) to isolate electronic or steric effects .
- Bioisosteric Replacement : Replace the methylthio group with sulfone or amine to assess solubility and target affinity .
- In Silico Docking : Use AutoDock Vina to simulate binding modes with proteins (e.g., tubulin or DNA topoisomerases) and validate experimental discrepancies .
Basic: How do researchers address variability in biological assay results across studies?
Methodological Answer:
- Standardized Protocols : Use CLSI guidelines for antimicrobial assays to ensure consistent inoculum sizes and endpoints .
- Control Compounds : Include reference drugs (e.g., doxorubicin for cytotoxicity assays) to normalize inter-lab variability .
Advanced: What strategies are employed to enhance the compound’s bioavailability for in vivo studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
